molecular formula C15H11FN2S B137319 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)- CAS No. 136994-90-6

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)-

Cat. No. B137319
CAS RN: 136994-90-6
M. Wt: 270.3 g/mol
InChI Key: KBLDVUXZJWDYOM-UHFFFAOYSA-N
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Description

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)- has been found to have potential applications in various scientific research fields. One such application is in the development of new drugs, as the compound has been shown to exhibit promising pharmacological activity. Additionally, the compound has been investigated for its potential use in the development of fluorescent sensors and probes for biological imaging.

Mechanism of Action

The exact mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)- is not fully understood. However, it has been suggested that the compound may interact with specific receptors or enzymes in the body, leading to its observed pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)- exhibits various biochemical and physiological effects. For example, the compound has been found to have anti-inflammatory and analgesic properties, as well as the ability to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)- in lab experiments is its relatively simple synthesis method. Additionally, the compound's pharmacological activity and potential applications make it an attractive target for research. However, limitations may include the need for further investigation into its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)-. One area of interest is the development of new drugs based on the compound's pharmacological activity. Additionally, further investigation into its potential use as a fluorescent sensor or probe for biological imaging could lead to new applications in the field of bioimaging. Finally, more research is needed to fully understand the compound's mechanism of action and potential side effects, which could inform future drug development efforts.
Conclusion:
In conclusion, 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)- is a promising compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it exhibits pharmacological activity that makes it an attractive target for drug development and other research efforts. Further investigation into its mechanism of action, potential side effects, and applications could lead to new discoveries and advancements in the field of science.

Synthesis Methods

The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)- involves the reaction between 3-fluoroaniline and 2-cyanobenzothiazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified through various methods such as column chromatography.

properties

CAS RN

136994-90-6

Molecular Formula

C15H11FN2S

Molecular Weight

270.3 g/mol

IUPAC Name

1-(3-fluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C15H11FN2S/c16-11-5-3-4-10(8-11)15-18-13-7-2-1-6-12(13)17-14(18)9-19-15/h1-8,15H,9H2

InChI Key

KBLDVUXZJWDYOM-UHFFFAOYSA-N

SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)F

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)F

Origin of Product

United States

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